molecular formula C15H11ClFN3O2S B2738507 N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286721-75-2

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2738507
CAS No.: 1286721-75-2
M. Wt: 351.78
InChI Key: SGDIYNSGJXHAQO-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the indoline class of compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the indoline ring.

    Acetylation: Addition of an acetyl group to the nitrogen atom.

    Sulfonation: Introduction of a sulfonamide group.

    Substitution: Attachment of the isopropylphenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

    Hydrolysis: Breakdown in the presence of water.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an amine or alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-5-bromo-2-methylindoline-6-sulfonamide
  • 1-acetyl-5-bromo-N-phenyl-2-methylindoline-6-sulfonamide
  • 1-acetyl-5-bromo-N-(4-methylphenyl)-2-methylindoline-6-sulfonamide

Uniqueness

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the specific combination of functional groups and their positions on the indoline ring. This unique structure might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O2S/c16-11-6-10(17)4-3-9(11)8-18-13(21)7-14-19-20-15(22-14)12-2-1-5-23-12/h1-6H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDIYNSGJXHAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)CC(=O)NCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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